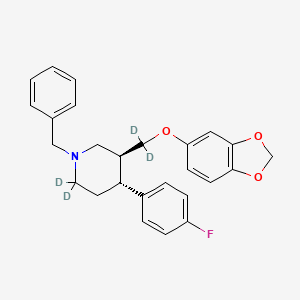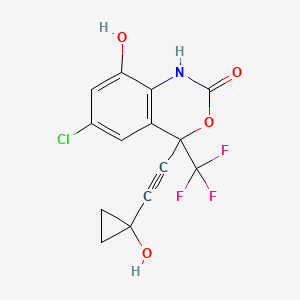
rac 8,14-Dihydroxy Efavirenz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac 8,14-Dihydroxy Efavirenz (Rac 8,14-DH Efavirenz) is a synthetic molecule that has been widely studied for its potential therapeutic applications. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. Rac 8,14-DH Efavirenz has been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent.
Applications De Recherche Scientifique
Rac 8,14-DH Efavirenz has been studied for its potential therapeutic applications. It has been investigated for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. In addition, Rac 8,14-DH Efavirenz has been studied for its potential to act as a modulator of the immune system and a regulator of cell proliferation.
Mécanisme D'action
Rac 8,14-DH Efavirenz has been shown to inhibit the replication of HIV-1 by binding to the reverse transcriptase enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thus inhibiting the replication of the virus. In addition, Rac 8,14-DH Efavirenz has been shown to inhibit the production of inflammatory mediators and to modulate the immune system.
Biochemical and Physiological Effects
Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to modulate the immune system. In addition, Rac 8,14-DH Efavirenz has been shown to have neuroprotective effects and to reduce the levels of certain neurotransmitters.
Advantages and Limitations for Laboratory Experiments
Rac 8,14-DH Efavirenz has several advantages for laboratory experiments. It is readily available and can be synthesized in a two-step reaction. In addition, Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using Rac 8,14-DH Efavirenz in laboratory experiments. It is synthesized in a racemic form, which can introduce variability into the results. In addition, Rac 8,14-DH Efavirenz can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are a number of potential future directions for Rac 8,14-DH Efavirenz. One potential direction is to investigate its potential therapeutic applications. Rac 8,14-DH Efavirenz has already been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. However, further research is needed to determine the full potential of Rac 8,14-DH Efavirenz as a therapeutic agent. In addition, further research is needed to investigate the mechanisms of action of Rac 8,14-DH Efavirenz and to develop more efficient synthesis methods. Finally, future research should focus on developing more efficient methods of delivery of Rac 8,14-DH Efavirenz to ensure that it is able to reach its target sites in the body.
Méthodes De Synthèse
Rac 8,14-DH Efavirenz is synthesized through a two-step reaction. The first step involves the reaction of 8-chloro-14-hydroxyefavirenz with racemic 1-chloro-2-methyl-3-nitrobenzene (CMB) in the presence of a base. The second step involves the reaction of the resulting intermediate with a base and a nucleophile. This two-step reaction produces Rac 8,14-DH Efavirenz in a racemic form.
Propriétés
IUPAC Name |
6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFXLMJFSKQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675850 |
Source


|
| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189909-96-3 |
Source


|
| Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

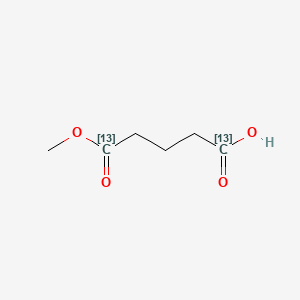
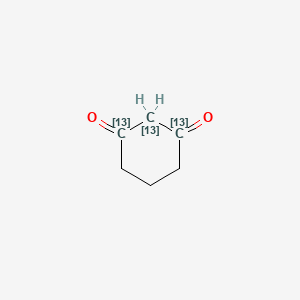
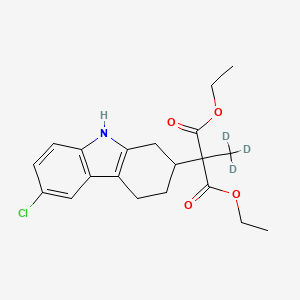

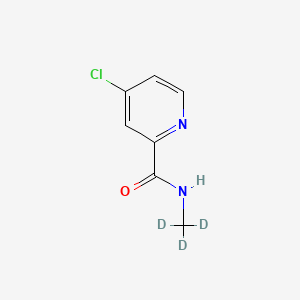
![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)
